Dexamethasone 9,11-epoxide

Pharmaceutical Intermediates Quality Control Analytical Chemistry

Sourcing Dexamethasone 9,11-epoxide (CAS 24916-90-3)? Choose our high-purity (≥98%) grade for reliable API synthesis and impurity profiling. As Dexamethasone EP Impurity D and Mometasone Furoate EP Impurity L, it is essential for method validation and stability studies, with a reactive 9β,11β-epoxide ring critical for downstream processing. Avoid process disruptions and regulatory risks—partner with a quality-first supplier for your critical intermediate needs.

Molecular Formula C22H28O5
Molecular Weight 372.5 g/mol
CAS No. 24916-90-3
Cat. No. B193502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone 9,11-epoxide
CAS24916-90-3
Synonyms(9β,11β,16α)-9,11-Epoxy-17,21-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione;  9,11β-Epoxy-17,21-dihydroxy-16α-methyl-9β-pregna-1,4-diene-3,20-dione
Molecular FormulaC22H28O5
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)CO)O)C)C
InChIInChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)22(15)18(27-22)10-20(16,3)21(12,26)17(25)11-23/h6-7,9,12,15-16,18,23,26H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19+,20+,21+,22-/m1/s1
InChIKeyGBDXNHBVYAMODG-QDBZYVRYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-White to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Dexamethasone 9,11-Epoxide (CAS 24916-90-3): What Scientific and Industrial Buyers Need to Know Before Procurement


Dexamethasone 9,11-epoxide (CAS 24916-90-3), also known as 8DM, 16α-methyl epoxide, or Dexamethasone EP Impurity D, is a synthetic corticosteroid derivative characterized by a 9β,11β-epoxide ring on the steroid backbone [1]. This compound is primarily recognized as a key intermediate in the industrial synthesis of dexamethasone and betamethasone, and is also a known degradation product/impurity in dexamethasone pharmaceutical preparations [2].

Why Dexamethasone 9,11-Epoxide (CAS 24916-90-3) Cannot Be Substituted with Generic Analogs: The Steric and Stability Rationale


The presence of the 9,11β-epoxide ring in Dexamethasone 9,11-epoxide (CAS 24916-90-3) creates a unique steric and electronic environment that distinguishes it from non-epoxidated or 11β-hydroxyl analogs such as dexamethasone base, dexamethasone acetate, or betamethasone . This epoxide group renders the molecule chemically reactive, making it susceptible to nucleophilic attack and hydrolysis, which directly impacts its stability and handling requirements compared to the more inert parent compounds . Consequently, substituting this intermediate with a more stable analog will alter reaction kinetics, potentially block downstream halogenation or hydrolysis steps, and invalidate regulatory compliance for impurity profiling [1].

Quantitative Procurement Evidence: Dexamethasone 9,11-Epoxide (CAS 24916-90-3) Differentiation Data


High Purity Specifications for Dexamethasone 9,11-Epoxide: A Quantitative Comparison with Industrial-Grade Steroid Intermediates

Commercially available Dexamethasone 9,11-epoxide (CAS 24916-90-3) is routinely supplied with significantly higher purity than generic steroid intermediates. Vendor specifications demonstrate that the compound is available at ≥99.0% purity by HPLC, with a stringent limit on any other single impurity of ≤0.2% [1]. This level of purity is critical for applications requiring precise stoichiometry and minimal side reactions, and it exceeds the typical purity grades of 95-98% for standard industrial steroid precursors.

Pharmaceutical Intermediates Quality Control Analytical Chemistry

Comparative Reactivity: The Chemical Liability of Dexamethasone 9,11-Epoxide vs. Parent Dexamethasone

In contrast to the stable dexamethasone base, Dexamethasone 9,11-epoxide (CAS 24916-90-3) is a chemically reactive intermediate. It is formed as an autooxidative degradation product under alkaline conditions in dexamethasone preparations . In recovery experiments, the analogous 9,11-epoxy MF compound demonstrated a time-dependent decrease in extractability from human plasma and lung tissue, confirming its inherent chemical lability relative to the parent glucocorticoid [1].

Stability Degradation Chemical Reactivity

Receptor Binding Affinity of 9,11-Epoxide Moieties: A Quantitative Comparison with Dexamethasone

While Dexamethasone 9,11-epoxide itself is primarily an intermediate, the 9,11-epoxide moiety retains significant glucocorticoid receptor binding affinity. In a study of the structurally analogous compound 9,11-epoxy MF (mometasone furoate degradation product), the relative receptor affinity (RRA) was measured to be 220 ± 22, which is more than twice the RRA of dexamethasone (RRA = 100) [1]. This demonstrates that the 9,11-epoxide group does not abolish receptor engagement.

Glucocorticoid Receptor Pharmacology Biological Activity

Process Yield Improvements: The PCl5-Mediated Route for Dexamethasone 9,11-Epoxide vs. Legacy Methods

A process improvement for synthesizing corticosteroid 9,11β-epoxides, including Dexamethasone 9,11-epoxide (CAS 24916-90-3), utilizes a PCl5-mediated regioselective dehydration of an 11α-hydroxysteroid to form a Δ9,11 double bond, followed by conversion to a 9α,11β-bromoformate and cyclization with NaOH [1]. This specific method was implemented in full-scale manufacturing and reported to dramatically raise the overall yield and the quality of the product compared to the existing industrial process [1]. While exact numerical yield data is proprietary, the documented improvement in eliminating specific process-related impurities (21-OH-Δ9,11-triene, 21-Cl-Δ9,11-triene, β-epoxide-21-cathylate, 11β-Cl) provides a qualitative advantage over older routes.

Process Chemistry Synthetic Route Manufacturing

Regulatory Compliance: Dexamethasone 9,11-Epoxide as EP Impurity D and USP Reference Standard

Dexamethasone 9,11-epoxide (CAS 24916-90-3) is officially recognized and listed as Dexamethasone EP Impurity D and Mometasone Furoate EP Impurity L [1]. Unlike generic intermediates, this compound is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use for analytical method development (AMD), method validation (AMV), and quality control (QC) applications for ANDA submissions and commercial production [2]. The target compound is directly traceable against pharmacopeial standards (USP or EP) [2].

Pharmaceutical Analysis Regulatory Compliance Quality Assurance

Procurement-Critical Applications for Dexamethasone 9,11-Epoxide (CAS 24916-90-3) Driven by Differentiated Evidence


Large-Scale API Manufacturing of Dexamethasone and Betamethasone

This compound is the primary industrial intermediate for the synthesis of dexamethasone and betamethasone APIs [1]. The documented process improvements in 9,11β-epoxide synthesis—specifically the elimination of critical impurities like 21-Cl-Δ9,11-triene and β-epoxide-21-cathylate [2]—make this a superior starting material compared to intermediates from non-optimized routes. The high purity specification (≥99.0%, single impurity ≤0.2%) [3] directly correlates with higher yields in the subsequent fluorination or chlorination steps (ring-opening of the epoxide with HF or HCl) and reduces the burden on downstream crystallization/purification.

Analytical Method Development and QC Release Testing for ANDA Submissions

As Dexamethasone EP Impurity D and Mometasone Furoate EP Impurity L [4], this compound is essential for the development, validation, and routine application of HPLC methods for impurity profiling [5]. Its regulatory-grade characterization data and traceability to USP/EP standards [5] are mandatory for demonstrating analytical control of the final drug product to regulatory agencies like the FDA and EMA. A generic or non-compendial intermediate cannot be substituted for this purpose.

Stability Studies and Forced Degradation Experiments

Given its formation as an autooxidative degradation product of dexamethasone under alkaline conditions , the compound is a critical marker for stability-indicating method development. The quantitative evidence that the 9,11-epoxide moiety retains significant glucocorticoid receptor affinity (RRA = 220 vs. dexamethasone's 100) [6] provides a scientific rationale for its inclusion as a specified impurity with a defined acceptance limit. Using high-purity 9,11-epoxide is necessary for accurately spiking and quantifying this degradant in long-term and accelerated stability studies.

Chemical Biology and Receptor Pharmacology Research

The preserved and, in some cases, enhanced glucocorticoid receptor binding affinity of the 9,11-epoxide motif (RRA = 220 ± 22 for the MF analog) [6] makes this compound a valuable tool for structure-activity relationship (SAR) studies. The chemically reactive nature of the epoxide ring also enables its use in mechanistic studies investigating covalent protein adduct formation. This dual role as both a pharmacologically active ligand and a reactive electrophile is a distinct research advantage not offered by the fully processed, non-reactive dexamethasone API.

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